molecular formula C18H18N4O5 B11030544 Methyl 4-(2-methoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Methyl 4-(2-methoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B11030544
M. Wt: 370.4 g/mol
InChI Key: ZQBZRKLZGVMBAY-UHFFFAOYSA-N
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Description

Methyl 4-(2-methoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique pyrazolo[5,1-c][1,2,4]triazine core, which is substituted with methoxy, oxoethyl, and methoxyphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of Methyl 4-(2-methoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves multiple steps, typically starting with the preparation of the pyrazolo[5,1-c][1,2,4]triazine core. This core can be synthesized through cyclization reactions involving appropriate precursors. The subsequent steps involve the introduction of the methoxy, oxoethyl, and methoxyphenyl groups through various organic reactions such as alkylation, esterification, and substitution reactions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 4-(2-methoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxoethyl group to a hydroxyl group.

    Substitution: The methoxy and methoxyphenyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(2-methoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2-methoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Methyl 4-(2-methoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can be compared with other pyrazolo[5,1-c][1,2,4]triazine derivatives. Similar compounds include:

  • Methyl 4-(2-hydroxy-2-oxoethyl)-8-(4-hydroxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
  • Methyl 4-(2-ethoxy-2-oxoethyl)-8-(4-ethoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate These compounds share the same core structure but differ in the substituents, which can significantly affect their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential applications.

Biological Activity

Methyl 4-(2-methoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a compound belonging to the pyrazolo[5,1-c][1,2,4]triazine class, which has garnered attention for its potential biological activities, particularly in oncology and pharmacology. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on available literature.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[5,1-c][1,2,4]triazine core with various functional groups that may contribute to its biological activity. The molecular formula is C18H20N4O5C_{18}H_{20}N_4O_5, with a molecular weight of approximately 368.38 g/mol. The presence of methoxy and carboxylate groups enhances its lipophilicity and potential interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of substituted pyrazole derivatives with appropriate carboxylic acids under acidic or basic conditions to yield the desired ester product. The overall yield and purity can be influenced by reaction conditions such as temperature and solvent choice.

Anticancer Activity

Recent studies have evaluated the anticancer properties of compounds related to the pyrazolo[5,1-c][1,2,4]triazine framework. For example:

  • In vitro Studies : Compounds structurally similar to methyl 4-(2-methoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine have been tested against various cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). Results indicated varying degrees of cytotoxicity and inhibition of cell proliferation depending on the specific structural modifications made to the pyrazole core .
  • Mechanism of Action : The proposed mechanisms include induction of apoptosis through caspase activation pathways and modulation of signaling pathways related to cancer cell survival . For instance, some derivatives have shown to suppress NF-κB expression while promoting p53 activity.

Other Biological Activities

Beyond anticancer effects, pyrazolo[5,1-c][1,2,4]triazines have been investigated for their potential antiviral activity and as inhibitors of specific protein kinases. A study highlighted that certain derivatives could inhibit CDK2 and Abl kinases at micromolar concentrations . However, it is noted that not all compounds in this class exhibit significant kinase inhibition due to structural differences.

Data Summary

Activity TypeCell Line/TargetResult Summary
Anticancer ActivityMCF-7Cytotoxic effects observed at varying concentrations
K562Inhibition of cell proliferation noted
Kinase InhibitionCDK2/AblSome derivatives showed inhibition; others did not

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrazolo[5,1-c][1,2,4]triazine derivatives:

  • Study on Apoptosis Induction : A compound structurally related to methyl 4-(2-methoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine was shown to increase apoptosis markers in breast cancer cells through caspase activation .
  • Inhibitory Effects on Kinases : Research indicated that certain derivatives could effectively inhibit CDK2 and Abl kinases in vitro but required further optimization for enhanced specificity and potency .

Properties

Molecular Formula

C18H18N4O5

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 4-(2-methoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C18H18N4O5/c1-10-15(11-5-7-12(25-2)8-6-11)17-20-19-16(18(24)27-4)13(22(17)21-10)9-14(23)26-3/h5-8H,9H2,1-4H3

InChI Key

ZQBZRKLZGVMBAY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)OC)C(=O)OC)CC(=O)OC

Origin of Product

United States

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